molecular formula C15H19N3O9 B12114656 [3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate

[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12114656
M. Wt: 385.33 g/mol
InChI Key: QGAMKJODEKXTLG-UHFFFAOYSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactionsThis can be achieved using acetic anhydride in the presence of a base such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deacetylated nucleosides, oxidized derivatives, and substituted imidazole compounds .

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The imidazole ring plays a crucial role in these interactions, often acting as a key binding site .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19N3O9

Molecular Weight

385.33 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H19N3O9/c1-6(19)24-4-9-11(25-7(2)20)12(26-8(3)21)15(27-9)18-5-17-10(13(16)22)14(18)23/h5,9,11-12,15,23H,4H2,1-3H3,(H2,16,22)

InChI Key

QGAMKJODEKXTLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2O)C(=O)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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